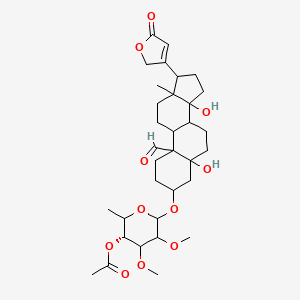

Mansonin acetate

Description

Mansonin acetate is a derivative of mansonin, a cytotoxic cardiac glycoside isolated from Streblus asper (). Mansonin demonstrated an ED50 of 0.042 mg/ml in KB cell culture systems, indicating potent cytotoxicity (). This article compares this compound with structurally or functionally related compounds, including cardiac glycosides, acetates, and cytotoxic agents.

Properties

CAS No. |

100665-37-0 |

|---|---|

Molecular Formula |

C33H48O11 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

[(3R)-6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dimethoxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C33H48O11/c1-18-26(43-19(2)35)27(39-4)28(40-5)29(42-18)44-21-6-11-31(17-34)23-7-10-30(3)22(20-14-25(36)41-16-20)9-13-33(30,38)24(23)8-12-32(31,37)15-21/h14,17-18,21-24,26-29,37-38H,6-13,15-16H2,1-5H3/t18?,21?,22?,23?,24?,26-,27?,28?,29?,30?,31?,32?,33?/m1/s1 |

InChI Key |

CPMCFEFLJDDPET-HBEICTFKSA-N |

Isomeric SMILES |

CC1[C@H](C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Mansonin acetate involves synthetic routes that are not widely documented. it is typically synthesized through complex organic reactions that require precise conditions. Industrial production methods for this compound are not well-established, and it is often produced in small quantities for research purposes .

Chemical Reactions Analysis

Mansonin acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include manganese(III) acetate, which is known to mediate radical reactions under mild and efficient conditions . Major products formed from these reactions can include biologically active molecules and complex organic compounds .

Scientific Research Applications

Mansonin acetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of biologically active molecules and in the study of complex organic reactions . In biology and medicine, this compound is explored for its potential therapeutic applications, including its role in drug development and biomedical research .

Mechanism of Action

The mechanism of action of Mansonin acetate involves its interaction with molecular targets and pathways in biological systems. It is thought to exert its effects by modulating specific biochemical pathways, although the exact mechanisms are not fully understood . Research is ongoing to elucidate the molecular targets and pathways involved in its action .

Comparison with Similar Compounds

Structural and Functional Analogues

Strebloside

- Source : Streblus asper stem bark ().

- Bioactivity : ED50 of 0.035 mg/ml in KB cells, slightly more potent than mansonin ().

- Chemical Class : Cardiac glycoside, structurally similar to mansonin but with differences in glycosidic side chains or aglycone moieties.

α-Amyrin Acetate and Lupeol Acetate

- Source : Isolated from S. asper alongside mansonin ().

- Differentiation: Unlike mansonin acetate, these are triterpenoid acetates with distinct mechanisms unrelated to cardiac glycoside activity.

Megestrol Acetate

- Source : Synthetic steroid ().

- Bioactivity : Used in hormonal therapy (e.g., breast cancer); mechanism involves progesterone receptor modulation.

- Key Difference : Pharmacological focus diverges from this compound’s cytotoxic role, though both are acetylated derivatives.

Cytotoxicity and Pharmacological Profiles

Activity in Cancer Cell Lines

| Compound | Cell Line | ED50 (mg/ml) | Source |

|---|---|---|---|

| Mansonin | KB (human oral carcinoma) | 0.042 | S. asper |

| Strebloside | KB | 0.035 | S. asper |

| Triethyltin Acetate | N/A | LD50 (rat oral): 4 mg/kg | Synthetic |

- Mansonin vs. Strebloside : Strebloside’s lower ED50 suggests higher potency, possibly due to structural variations in glycosylation or aglycone configuration.

- Toxicity Context: Triethyltin acetate’s acute toxicity (LD50 4 mg/kg) highlights the divergent safety profiles between organometallic acetates and plant-derived glycosides .

Physicochemical Properties

- For example, α-amyrin acetate’s acetate group improves bioavailability compared to non-acetylated α-amyrin .

- Stability : Acetates like vinyl acetate () and lead acetate () exhibit hydrolytic sensitivity, suggesting this compound may require stabilization in formulations.

Analytical and Extraction Challenges

- Extraction Complexity: Mansonin and strebloside are extracted via methanol/dichloromethane from S. asper stem bark, requiring rigorous chromatographic separation ().

- Quantification : Cytotoxicity assays (e.g., KB cell culture) are critical for evaluating potency, though batch variability in plant materials poses reproducibility challenges ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.